molecular formula C8H13F3O B14400753 1,1,1-Trifluorooct-3-en-2-ol CAS No. 89524-15-2

1,1,1-Trifluorooct-3-en-2-ol

Cat. No.: B14400753
CAS No.: 89524-15-2
M. Wt: 182.18 g/mol
InChI Key: NESSQZCQGNUABZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluorooct-3-en-2-ol is a fluorinated secondary alcohol with the molecular formula C₈H₁₁F₃O. Its structure features a hydroxyl group (-OH) at the second carbon, a trifluoromethyl (-CF₃) group at the first carbon, and a double bond at the third position of an eight-carbon chain. The presence of the electron-withdrawing -CF₃ group significantly impacts its acidity, solubility, and reactivity compared to non-fluorinated alcohols. The double bond introduces geometric isomerism (cis/trans) and influences its physical properties and chemical behavior, such as susceptibility to addition reactions .

Properties

CAS No.

89524-15-2

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

1,1,1-trifluorooct-3-en-2-ol

InChI

InChI=1S/C8H13F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h5-7,12H,2-4H2,1H3

InChI Key

NESSQZCQGNUABZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorooct-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with appropriate alkenes under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of 1,1,1-Trifluorooct-3-en-2-ol may involve large-scale chemical reactors where the reactants are combined under precise conditions. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorooct-3-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1-Trifluorooct-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluorooct-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Shorter-Chain Trifluorinated Alcohols

Example: 2,2,2-Trifluoroethanol (TFE, C₂H₃F₃O)

  • Molecular Weight : 100.04 g/mol (vs. ~180.17 g/mol for 1,1,1-Trifluorooct-3-en-2-ol).
  • Boiling Point : 73–75°C (lower due to shorter chain) .
  • Density : 1.48 g/mL (higher than typical aliphatic alcohols due to fluorine content).
  • Acidity: pKa ~12.4 (weaker acid than trifluoroacetic acid but stronger than ethanol due to -CF₃ group).
  • Reactivity : Lacks a double bond, limiting participation in addition reactions.

Key Difference : The longer carbon chain and double bond in 1,1,1-Trifluorooct-3-en-2-ol increase hydrophobicity and molecular weight, likely raising its boiling point and reducing water solubility compared to TFE .

Comparison with Saturated Analogs

Example: (S)-(-)-1,1,1-Trifluorooctan-2-ol (C₈H₁₅F₃O)

  • Structure : Similar to the target compound but lacks the double bond (saturated octyl chain).
  • Physical Properties :
    • Higher melting/boiling points due to stronger van der Waals interactions in the saturated chain.
    • Increased hydrophobicity compared to the unsaturated analog.

Comparison with Aromatic Trifluoromethylated Alcohols

Example: 3,3-Dichloro-1,1,1-trifluoro-2-phenylpropan-2-ol (C₁₀H₇Cl₂F₃O)

  • Structure : Features a phenyl ring and chlorine substituents.
  • Physical Properties : Higher density (~1.58 g/mL) due to aromaticity and chlorine atoms .
  • Toxicity : Likely more toxic due to chlorine content and aromatic stability, which may enhance bioaccumulation .

Key Difference : The aliphatic chain in 1,1,1-Trifluorooct-3-en-2-ol reduces resonance stabilization and toxicity compared to aromatic analogs.

Comparison with Trifluoroacetic Acid (TFA, C₂HF₃O₂)

  • Acidity : TFA has a pKa of ~0.23, making it a strong acid, while 1,1,1-Trifluorooct-3-en-2-ol is a weak acid (pKa estimated ~12–14) .
  • Applications : TFA is widely used as a solvent or catalyst, whereas the target compound’s larger size and alcohol functionality suit it for specialized syntheses or pharmaceuticals.

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Reactivity Features
1,1,1-Trifluorooct-3-en-2-ol C₈H₁₁F₃O ~180.17 Not reported ~1.2–1.4* Electrophilic addition, isomerism
2,2,2-Trifluoroethanol C₂H₃F₃O 100.04 73–75 1.48 High acidity, solvent properties
(S)-(-)-1,1,1-Trifluorooctan-2-ol C₈H₁₅F₃O ~180.17 Not reported ~1.1–1.3* Saturated, chiral center
Trifluoroacetic acid C₂HF₃O₂ 114.02 72 1.53 Strong acidity, corrosive

*Estimated based on structural analogs.

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